

# Performance of Ofloxacin-Ornidazole Combination in Infectious Diarrhea: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | OF-02     |           |
| Cat. No.:            | B11930639 | Get Quote |

#### For Immediate Release

A comprehensive review of available clinical and in-vitro data provides insights into the performance of the fixed-dose combination of Ofloxacin and Ornidazole (**OF-02**) for the treatment of infectious diarrhea and dysentery. This guide offers a comparative analysis of **OF-02** against other therapeutic alternatives, presenting key experimental data, methodologies, and mechanisms of action to inform researchers, scientists, and drug development professionals.

# **Executive Summary**

The combination of Ofloxacin, a fluoroquinolone antibiotic, and Ornidazole, a nitroimidazole antimicrobial, is frequently utilized for mixed bacterial and protozoal gastrointestinal infections. Clinical studies demonstrate its efficacy in reducing the clinical symptoms of diarrhea and dysentery. However, head-to-head comparative studies suggest that alternative combinations may offer a superior therapeutic outcome and safety profile in certain contexts. This guide synthesizes the available data to provide an objective comparison.

## **Head-to-Head Clinical Performance**

A key comparative study evaluated the efficacy of Ofloxacin-Ornidazole against two other combinations: Norfloxacin-Tinidazole and Cotrimoxazole-Tinidazole, for the treatment of



infectious diarrhea. The results, summarized below, indicate a notable difference in clinical outcomes.

| Treatment Group                                                         | Clinical Response<br>Grade I (Achieved<br>Formed Stool in 30<br>hours) | Post-Therapy<br>Pathogen Presence | Requirement for IV<br>Fluids |
|-------------------------------------------------------------------------|------------------------------------------------------------------------|-----------------------------------|------------------------------|
| Ofloxacin-Ornidazole                                                    | 80% (Grade II<br>response in 86%)                                      | 40%                               | 46%                          |
| Norfloxacin-Tinidazole                                                  | 98%                                                                    | 0%                                | 0%                           |
| Cotrimoxazole-<br>Tinidazole                                            | 98%                                                                    | 0%                                | 0%                           |
| Data sourced from a comparative study on the management of diarrhea.[1] |                                                                        |                                   |                              |

In a separate open-label study involving 256 patients with diarrhea and dysentery, treatment with an intravenous infusion of Ofloxacin (200 mg) and Ornidazole (500 mg) twice daily for five days resulted in significant clinical improvement.[2]

| Clinical Parameter             | Baseline (Mean ±<br>SEM) | End of Study (Mean<br>± SEM) | P-value  |
|--------------------------------|--------------------------|------------------------------|----------|
| Number of Watery<br>Stools/Day | 9.273 ± 0.4537           | 1.375 ± 0.07001              | < 0.0001 |
| Body Temperature<br>(°C)       | 38.055 ± 0.045           | 36.778 ± 0.016               | < 0.0001 |

Additionally, significant reductions in nausea (90.34% of patients), abdominal pain (96.84%), and gas/flatulence (77.25%) were observed.[2] The overall efficacy was rated as "good to excellent" by investigators in 98.43% of cases.[2]



## **In-Vitro Antimicrobial Performance**

An in-vitro study was conducted to evaluate the antimicrobial properties of the Ofloxacin-Ornidazole combination against several aerobic bacteria compared to each compound individually.

| Microbial Strain | Lytic Zone Diameter (mm) -<br>Ofloxacin Alone | Lytic Zone Diameter (mm) -<br>Ofloxacin-Ornidazole<br>Combination |
|------------------|-----------------------------------------------|-------------------------------------------------------------------|
| P. aeruginosa    | Similar to combination                        | > Ofloxacin alone                                                 |
| S. aureus        | Similar to combination                        | > Ofloxacin alone                                                 |
| E. coli          | Similar to combination                        | > Ofloxacin alone                                                 |
| K. pneumoniae    | Similar to combination                        | > Ofloxacin alone                                                 |
| S. epidermis     | Similar to combination                        | > Ofloxacin alone                                                 |
| MRSA             | Similar to combination                        | > Ofloxacin alone                                                 |

Ornidazole alone showed minimal to no lytic zone against these aerobic bacteria.



| Microbial Strain | MIC (μg/mL) -<br>Ofloxacin Alone | MIC (µg/mL) -<br>Ofloxacin-<br>Ornidazole<br>Combination | MIC (μg/mL) -<br>Ornidazole Alone |
|------------------|----------------------------------|----------------------------------------------------------|-----------------------------------|
| P. aeruginosa    | Lower than combination           | Higher than Ofloxacin alone                              | 256                               |
| S. aureus        | Lower than combination           | Higher than Ofloxacin alone                              | 512                               |
| E. coli          | Lower than combination           | Higher than Ofloxacin alone                              | 256                               |
| K. pneumoniae    | Lower than combination           | Higher than Ofloxacin alone                              | >512                              |
| S. epidermis     | Similar to combination           | Similar to Ofloxacin alone                               | >512                              |
| MRSA             | Lower than combination           | Higher than Ofloxacin alone                              | >512                              |

# **Experimental Protocols**

# Clinical Trial: Ofloxacin-Ornidazole vs. Norfloxacin-Tinidazole and Cotrimoxazole-Tinidazole

- Study Design: A comparative clinical study was conducted on patients presenting with infectious diarrhea.
- Patient Population: Patients of varying ages with clinical signs of infectious diarrhea, including loose stools, abdominal pain, and sometimes fever.
- Treatment Arms:
  - Ofloxacin-Ornidazole combination.
  - Norfloxacin-Tinidazole combination.



- Cotrimoxazole-Tinidazole combination.
- Dosage and Administration: Standard oral dosages for each combination were administered for a specified duration.
- Outcome Measures:
  - Primary: Time to achieve formed stool, reduction in stool frequency, and resolution of associated symptoms (abdominal pain, fever, nausea). Clinical response was graded from I to III based on the speed and completeness of recovery.
  - Secondary: Post-therapy stool examination for the presence of causative pathogens, need for intravenous fluid and electrolyte supplementation, and incidence of adverse effects.
- Data Analysis: Statistical analysis was performed to compare the therapeutic outcomes, safety profiles, and overall efficacy between the three treatment groups.[1]

### In-Vitro Antimicrobial Susceptibility Testing

- Objective: To evaluate the antimicrobial properties of the fixed-dose combination of Ofloxacin-Ornidazole infusion against aerobic bacteria in comparison with each drug individually.
- Methods:
  - Disc Diffusion Test:
    - Bacterial Strains: P. aeruginosa, S. aureus, E. coli, K. pneumoniae, S. epidermis, and Methicillin-resistant S. aureus (MRSA).
    - Medium: Mueller-Hinton Agar.
    - Inoculum Preparation: A direct colony suspension was prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard.
    - Disc Potency: 30 μg of Ofloxacin and 30 μg of Ornidazole, both individually and in combination.



- Incubation: Plates were incubated at 35°C-37°C for 18-24 hours.
- Measurement: The diameter of the zone of inhibition was measured in millimeters.
- Minimum Inhibitory Concentration (MIC) by Broth Microdilution:
  - Inoculum: Prepared to a concentration of 10<sup>5</sup> cfu/mL.
  - Drug Concentrations: Serial twofold dilutions of the Ofloxacin-Ornidazole combination,
    Ofloxacin alone, and Ornidazole alone were prepared in the broth medium.
  - Incubation: The microdilution plates were incubated under appropriate conditions.
  - Determination of MIC: The MIC was recorded as the lowest concentration of the drug that completely inhibited visible growth of the organism.

## **Mechanism of Action & Signaling Pathways**

The combination of Ofloxacin and Ornidazole provides a dual mechanism of action, targeting a broad spectrum of pathogens.

Ofloxacin: As a fluoroquinolone antibiotic, Ofloxacin targets bacterial DNA synthesis.[3][4] It inhibits two key enzymes: DNA gyrase and topoisomerase IV.[3] DNA gyrase is crucial for the negative supercoiling of bacterial DNA, a process necessary for the initiation of replication. Topoisomerase IV is essential for the separation of daughter chromosomes following DNA replication. By inhibiting these enzymes, Ofloxacin blocks bacterial cell division and leads to cell death.[3]









### Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. arcjournals.org [arcjournals.org]
- 2. Ofloxacin StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ofloxacin Wikipedia [en.wikipedia.org]
- 4. Ofloxacin | C18H20FN3O4 | CID 4583 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Performance of Ofloxacin-Ornidazole Combination in Infectious Diarrhea: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930639#of-02-performance-in-head-to-head-study]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com